Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate is a useful research compound. Its molecular formula is C20H24N2O3 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Applications in Medicinal Chemistry:
- The compound has been used in the synthesis of oxindoles via palladium-catalyzed CH functionalization, showcasing its utility in medicinal chemistry synthesis (Magano et al., 2014).
- It is a key intermediate in the synthesis of pharmaceuticals like remifentanil and fentanyl analogues, indicating its importance in the development of narcotic analgesics (Kiricojevic et al., 2002).
Role in Acetylcholinesterase Inhibition:
- Research on benzyl piperidine derivatives has shown potent anti-acetylcholinesterase activity, which is significant for the development of drugs for conditions like Alzheimer's disease (Sugimoto et al., 1992).
Applications in Organic Synthesis:
- The compound is used in the Claisen rearrangement to piperidine derivatives, demonstrating its versatility as an intermediate in organic synthesis (Acharya & Clive, 2010).
Utility in Structural Analysis:
- Studies have utilized this compound to understand the role of hydrogen bonds in molecular packing in crystals, contributing to the field of crystallography (Kuleshova & Khrustalev, 2000).
Involvement in Enzymatic Studies:
- This compound has been used to study the oxidative metabolism of antidepressants, revealing its role in understanding drug metabolism (Hvenegaard et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate are muscarinic acetylcholine receptors and beta 2 adrenoceptors . These receptors play crucial roles in the nervous system. Muscarinic acetylcholine receptors are involved in various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion. Beta 2 adrenoceptors are primarily found in the lungs and are involved in bronchial muscle relaxation and bronchodilation.
Mode of Action
This compound acts as an antagonist at muscarinic acetylcholine receptors and an agonist at beta 2 adrenoceptors . As an antagonist, it blocks the action of acetylcholine, a neurotransmitter, at muscarinic receptors, thereby inhibiting the downstream effects of acetylcholine. As an agonist, it binds to and activates beta 2 adrenoceptors, leading to bronchial muscle relaxation.
Properties
IUPAC Name |
benzyl 4-(anilinomethyl)-4-hydroxypiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c23-19(25-15-17-7-3-1-4-8-17)22-13-11-20(24,12-14-22)16-21-18-9-5-2-6-10-18/h1-10,21,24H,11-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFNFUMDVAEEDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CNC2=CC=CC=C2)O)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201154759 |
Source
|
Record name | Phenylmethyl 4-hydroxy-4-[(phenylamino)methyl]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201154759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77211-76-8 |
Source
|
Record name | Phenylmethyl 4-hydroxy-4-[(phenylamino)methyl]-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77211-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylmethyl 4-hydroxy-4-[(phenylamino)methyl]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201154759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.